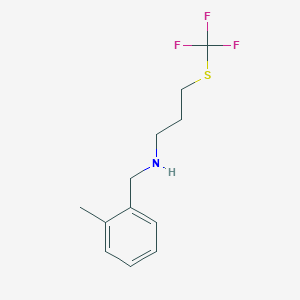![molecular formula C20H21N B11761740 [(1R)-1-(naphthalen-1-yl)ethyl][(1R)-1-phenylethyl]amine](/img/structure/B11761740.png)
[(1R)-1-(naphthalen-1-yl)ethyl][(1R)-1-phenylethyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(1R)-1-(naphthalen-1-yl)ethyl][(1R)-1-phenylethyl]amine is a chiral amine compound characterized by the presence of both naphthyl and phenylethyl groups attached to a central amine. This compound is notable for its applications in asymmetric synthesis and as a chiral auxiliary in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(1R)-1-(naphthalen-1-yl)ethyl][(1R)-1-phenylethyl]amine typically involves the following steps:
Starting Materials: The synthesis begins with ®-1-(naphthalen-1-yl)ethylamine and ®-1-phenylethylamine.
Reaction Conditions: These amines are reacted under controlled conditions, often involving a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the desired amine product.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Automated Systems: Employing automated systems for precise control of reaction conditions, ensuring consistent product quality.
Continuous Flow Chemistry: Implementing continuous flow chemistry techniques to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
[(1R)-1-(naphthalen-1-yl)ethyl][(1R)-1-phenylethyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the amine group is replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Secondary amines
Substitution: Alkylated or acylated amines
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [(1R)-1-(naphthalen-1-yl)ethyl][(1R)-1-phenylethyl]amine is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds. It is also employed in the synthesis of complex organic molecules.
Biology
The compound is utilized in the study of enzyme mechanisms and as a chiral ligand in the development of new catalysts for biochemical reactions.
Medicine
In medicinal chemistry, this compound serves as a building block for the synthesis of pharmaceutical agents, particularly those requiring chiral purity.
Industry
Industrially, the compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism by which [(1R)-1-(naphthalen-1-yl)ethyl][(1R)-1-phenylethyl]amine exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, influencing biochemical pathways and catalytic processes.
Comparación Con Compuestos Similares
Similar Compounds
- ®-(+)-1-(1-Naphthyl)ethylamine
- ®-(+)-1-Phenylethylamine
- (S)-(-)-1-(2-Naphthyl)ethylamine
- ®-(-)-1-Cyclohexylethylamine
Uniqueness
[(1R)-1-(naphthalen-1-yl)ethyl][(1R)-1-phenylethyl]amine is unique due to its dual chiral centers and the presence of both naphthyl and phenylethyl groups. This combination imparts distinct stereochemical properties, making it particularly valuable in asymmetric synthesis and chiral catalysis.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Propiedades
Fórmula molecular |
C20H21N |
|---|---|
Peso molecular |
275.4 g/mol |
Nombre IUPAC |
(1R)-N-[(1R)-1-naphthalen-1-ylethyl]-1-phenylethanamine |
InChI |
InChI=1S/C20H21N/c1-15(17-9-4-3-5-10-17)21-16(2)19-14-8-12-18-11-6-7-13-20(18)19/h3-16,21H,1-2H3/t15-,16-/m1/s1 |
Clave InChI |
NRWPJJFNHXBWDM-HZPDHXFCSA-N |
SMILES isomérico |
C[C@H](C1=CC=CC=C1)N[C@H](C)C2=CC=CC3=CC=CC=C32 |
SMILES canónico |
CC(C1=CC=CC=C1)NC(C)C2=CC=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


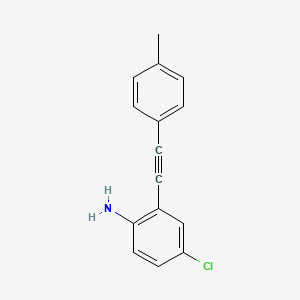
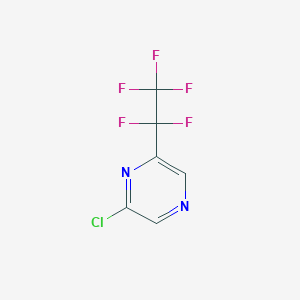
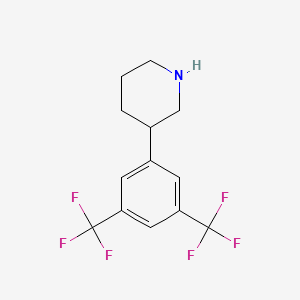
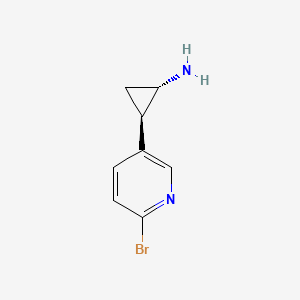
![[4,6-bis(Trifluoromethyl)-2-pyridyl]methanamine](/img/structure/B11761687.png)

![Dihydro-2'H-8-azaspiro[bicyclo[3.2.1]octane-3,3'-furan]](/img/structure/B11761696.png)
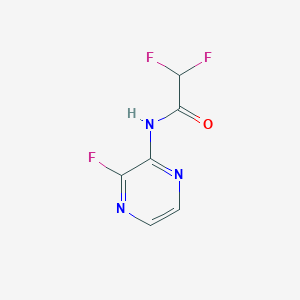
![9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,7,14-triamine](/img/structure/B11761713.png)

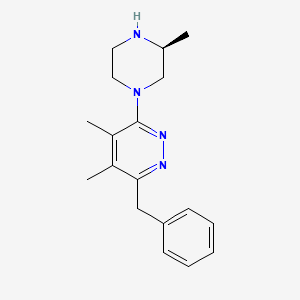
![[4-(3-Fluorophenyl)pyrrolidin-3-yl]methanol](/img/structure/B11761728.png)
![tert-butyl N-[(N'-hydroxycarbamimidoyl)(phenyl)methyl]carbamate](/img/structure/B11761746.png)
